1-(3-Aminopropyl)cyclobutan-1-ol
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Overview
Description
1-(3-Aminopropyl)cyclobutan-1-ol is a versatile small molecule scaffold with the molecular formula C₇H₁₅NO and a molecular weight of 129.2 g/mol It contains a cyclobutane ring substituted with an aminopropyl group and a hydroxyl group
Scientific Research Applications
1-(3-Aminopropyl)cyclobutan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety information for “1-(3-Aminopropyl)cyclobutan-1-ol” includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular nucleophilic cyclization of a suitable aminopropyl precursor . The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran or dimethyl sulfoxide to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.
1-(3-Aminopropyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
1-(3-Aminopropyl)cyclopropan-1-ol: Similar structure but with a cyclopropane ring.
Uniqueness
1-(3-Aminopropyl)cyclobutan-1-ol is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its analogs with larger or smaller ring sizes. This uniqueness makes it a valuable scaffold for designing molecules with specific biological or chemical properties .
Properties
IUPAC Name |
1-(3-aminopropyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-6-2-5-7(9)3-1-4-7/h9H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQQVYVKJPPCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428235-39-5 |
Source
|
Record name | 1-(3-aminopropyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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